5-Chloro-N-isopropylpyridin-2-amine
Description
5-Chloro-N-isopropylpyridin-2-amine is a pyridine derivative featuring a chlorine substituent at position 5 and an isopropyl group attached to the amine at position 2. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol.
Properties
IUPAC Name |
5-chloro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSWAMOYCUIZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Chlorination of 2-Aminopyridine
The most prominent method for synthesizing 2-amino-5-chloropyridine, which can be subsequently converted into the target compound, involves oxidative chlorination of 2-aminopyridine. This process is characterized by mild reaction conditions, resource efficiency, and safety advantages.
- Raw Material: 2-Aminopyridine
- Chlorinating Agents: Sodium hypochlorite (NaClO) solution, derived from chlorine gas absorption, combined with hydrochloric acid (HCl).
- Reaction Conditions:
- Temperature: Controlled at approximately 10°C during initial chlorination, then raised to 25°C.
- Duration: 2 hours at 10°C, followed by 4 hours at 25°C.
- Reaction Pathway:
- NaClO provides the chlorinating power, reacting with protonated 2-aminopyridine under acidic conditions.
- The process involves oxidative chlorination, favoring mono-chlorination at the 5-position of the pyridine ring.
- Yield: Approximately 72% of 2-amino-5-chloropyridine.
- Utilizes inexpensive, readily available reagents.
- Avoids direct handling of chlorine gas, enhancing safety.
- Mild reaction conditions reduce by-product formation.
Reaction Mechanism and Conditions
The chlorination proceeds via protonation of 2-aminopyridine in a strongly acidic medium, which enhances the electrophilic substitution at the 5-position. The process is optimized by controlling the acidity and temperature, preventing over-chlorination or formation of dichlorinated by-products.
| Parameter | Value/Range | Significance |
|---|---|---|
| Acidic medium | Hydrochloric acid + NaClO | Provides chlorinating power and protonation environment |
| Temperature | 10°C initially, then 25°C | Controls reaction rate and selectivity |
| Reaction time | 2 hours at 10°C, 4 hours at 25°C | Ensures complete chlorination without overreaction |
Separation and Purification
Post-reaction, the mixture undergoes pH adjustment and extraction:
- pH Adjustment: NaOH solution raises pH above 8, precipitating the chlorinated product.
- Extraction: Dichloroethane (DCE) solvent extracts the product.
- Isolation: The organic layer is washed, dried, and concentrated, yielding the target compound with high purity.
Research Findings and Data Tables
Research indicates that the process yields a high purity product with minimal over-chlorination. The reaction's selectivity is attributed to the protonation state of the pyridine ring and controlled addition of chlorinating agents.
| Study/Source | Key Data | Remarks |
|---|---|---|
| Patent CN106432069A | Yield: 72%; Reaction at 10-25°C | Uses NaClO and HCl, resource-efficient |
| Patent US3985759A | Yield: ~70%; Monochlorination selectivity | Emphasizes acid strength and reaction control |
| Research Analysis | Molar conversion of 2-aminopyridine: 95%; Purity: 84.2% | Demonstrates high efficiency and selectivity |
Alternative Methods and Considerations
While the oxidative chlorination method is predominant, other approaches include:
- Direct chlorination using chlorine gas under controlled conditions, which is less favored due to safety concerns.
- Nitration followed by chlorination, which is more complex and less selective.
- Use of other chlorinating agents like phosphorus oxychloride (POCl₃), though less common.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-isopropylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
5-Chloro-N-isopropylpyridin-2-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease processes. For instance, derivatives of this compound are being explored for their potential as anti-inflammatory agents and in treating various types of cancer due to their ability to inhibit specific signaling pathways .
Drug Discovery
Research indicates that compounds similar to this compound exhibit significant interactions with biological targets, making them suitable candidates for lead compounds in drug discovery. Studies have shown that modifications to the pyridine ring can enhance the efficacy and selectivity of these compounds against targets such as COX-2, which is implicated in inflammatory processes .
Biological Research
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyridine derivatives, including this compound. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or treatments for infections. The structure-activity relationship (SAR) studies suggest that specific modifications can enhance its antimicrobial efficacy .
Material Science
Development of New Materials
In material science, this compound is being investigated for its potential use in developing new materials with unique properties. Its ability to form stable complexes with metals could lead to applications in catalysis or as a component in advanced materials.
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves reactions such as nucleophilic substitution or cyclization of appropriate precursors under controlled conditions. Common methods include the reaction of chlorinated pyridines with isopropylamine in the presence of bases like potassium carbonate.
| Synthetic Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction of 5-chloropyridine with isopropylamine under basic conditions |
| Cyclization | Formation through cyclization reactions involving suitable precursors |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, suggesting its potential application as a therapeutic agent for inflammatory diseases .
Case Study 2: Drug Development
In a drug discovery program targeting cancer treatment, researchers synthesized several derivatives of this compound. These compounds showed promising results in inhibiting tumor growth in vitro and were further evaluated for their mechanism of action against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 5-Chloro-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence the compound’s electronic distribution, enhancing its reactivity towards certain biological molecules. It can inhibit enzyme activity by binding to active sites or alter receptor functions by interacting with binding domains .
Comparison with Similar Compounds
Halogen Substitution: Chlorine vs. Iodine
- 5-Chloro-4-iodo-N-isopropylpyridin-2-amine : The iodine at position 4 significantly increases molecular weight (296.54 g/mol vs. 170.64 g/mol in the target compound) and introduces a heavy atom, which may enhance radiative decay in photophysical applications. Iodine’s polarizability could also facilitate halogen-bonding interactions in crystal engineering .
- 5-Chloro-3-iodopyridin-2-amine : The iodine at position 3 and unsubstituted amine (-NH₂) reduce steric hindrance compared to the target compound. This may favor nucleophilic aromatic substitution (NAS) reactions at position 2 or 6 .
N-Substituent Variations
- Isopropyl vs. Cyclopropyl: The isopropyl group in the target compound contributes to greater lipophilicity (logP ~2.1 estimated) compared to the cyclopropyl-substituted analog 5-chloro-4-cyclopropylpyridin-2-amine.
Heterocycle Differences
- Pyridine vs. Pyrimidine : The pyrimidine core in 5-Chloro-N-cyclopropylpyrimidin-2-amine has two nitrogen atoms, altering electron distribution and acidity. The pKa of the pyrimidine amine is likely lower than that of the pyridine derivative, affecting protonation states under physiological conditions .
Research Findings and Implications
- Reactivity : The iodine in 5-Chloro-4-iodo-N-isopropylpyridin-2-amine may serve as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling functionalization at position 4. In contrast, the target compound’s unsubstituted position 4 could allow for regioselective electrophilic substitution .
- Biological Activity : The isopropyl group in the target compound may enhance blood-brain barrier penetration compared to the smaller -NH₂ group in 5-Chloro-3-iodopyridin-2-amine , making it a candidate for central nervous system-targeted drug development .
- Crystallography : Heavy atoms like iodine improve X-ray diffraction quality, as seen in SHELX-refined structures of halogenated pyridines .
Limitations and Knowledge Gaps
Available literature lacks direct comparative studies on the biological or catalytic performance of these compounds. Most data are inferred from structural features or analogous systems. Further experimental work is needed to validate predicted properties, such as solubility, stability, and synthetic versatility.
Biological Activity
5-Chloro-N-isopropylpyridin-2-amine, with the molecular formula C8H11ClN2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chlorine atom at the fifth position and an isopropyl group attached to the nitrogen atom at the second position. Its unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves chlorination of 2-aminopyridine, followed by the introduction of the isopropyl group. Common methods include using hydrochloric acid and sodium hypochlorite under controlled temperatures to ensure high yield and purity. The compound's reactivity is influenced by its electronic distribution due to the presence of chlorine and isopropyl groups, which can enhance its interactions with biological molecules.
The mechanism of action for this compound involves its ability to interact with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions. The compound may bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : Research indicates that derivatives of pyridine compounds, including this compound, can exhibit significant anti-inflammatory effects. In vitro assays have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial potential against various pathogens. Studies suggest that it may inhibit bacterial growth through interference with specific metabolic pathways .
- Receptor Binding Affinity : Binding assays have shown that this compound interacts with adenosine receptors (A1, A2A, A3), indicating potential roles in modulating neurotransmitter systems and influencing physiological responses such as pain and inflammation .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Disruption of metabolic pathways | |
| Receptor binding | Interaction with adenosine receptors |
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of pyridine derivatives, this compound showed notable inhibition of COX-2 activity. The IC50 value was comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited a significant reduction in bacterial viability, highlighting its potential as an antimicrobial agent .
Q & A
Q. Methodological Insight
- Replicate experiments under identical conditions (solvent, temperature, concentration).
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
What strategies are effective for functionalizing this compound via cross-coupling reactions?
Advanced Research Focus
The chloro substituent enables Suzuki-Miyaura couplings with boronic acids, while the isopropylamine group can undergo reductive amination. Palladium catalysts (e.g., Pd(PPh₃)₄) in dioxane/water mixtures at 80–100°C are typical for aryl-aryl bond formation .
Q. Methodological Insight
- Screen ligands (e.g., XPhos) to enhance catalytic efficiency.
- Use microwave-assisted synthesis to reduce reaction times.
- Monitor regioselectivity via LC-MS to avoid undesired byproducts (e.g., dehalogenation) .
How can computational modeling predict the reactivity of this compound in catalytic systems?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for substitution reactions. For example, the chloro group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack at the 2-position .
Q. Methodological Insight
- Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites.
- Compare computed IR spectra with experimental data to validate charge distribution .
What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Quantify impurities (>98% purity threshold).
- DSC/TGA : Evaluate thermal stability (decomposition >200°C common for pyridines).
- Karl Fischer titration : Measure moisture content, as hygroscopicity may degrade amine functionality .
Methodological Insight
Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
How does steric hindrance from the isopropyl group influence reaction pathways?
Advanced Research Focus
The bulky isopropylamine substituent can sterically block electrophilic aromatic substitution at the 6-position, directing reactivity to the 4-position. This is corroborated by comparative studies with less hindered analogs (e.g., N-methyl derivatives) .
Q. Methodological Insight
- Perform competitive reactions with electronically similar substrates.
- Use X-ray crystallography to map steric contours (e.g., Tolman cone angles) .
What role does this compound play in catalytic asymmetric synthesis?
Advanced Research Focus
The compound serves as a chiral ligand precursor in asymmetric catalysis. For example, coordination to transition metals (e.g., Cu or Ru) can induce enantioselectivity in Diels-Alder or hydrogenation reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
